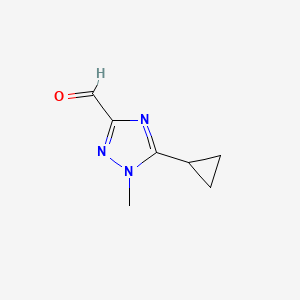

4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” is a derivative of pyrazole . It has a molecular weight of 251.07 . It is a powder and is stored at room temperature .

Molecular Structure Analysis

The molecular formula of “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” is C6H10IN3 . It has a mono-isotopic mass of 235.981033 Da .Physical And Chemical Properties Analysis

The compound “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” has a density of 1.8±0.1 g/cm3, a boiling point of 240.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 99.1±19.8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of pyrazole derivatives, focusing on their potential applications in various fields. For example, the synthesis of novel heterocycles from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor has been explored for their potential use in creating new chemical entities with desired biological activities (Baashen et al., 2017). Additionally, the synthesis of linearly bonded bis(pyrazole-4-carbaldehydes) and their derivatives has been investigated, indicating the versatility of pyrazole-based compounds in chemical synthesis (Papernaya et al., 2013).

Biological Activities

Research into the biological activities of pyrazole derivatives has shown promising results in various areas. For instance, chitosan Schiff bases derived from heteroaryl pyrazole compounds have been evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, the antimicrobial and anti-inflammatory properties of 3-(2'-thienyl)pyrazole-based heterocycles have been investigated, highlighting the therapeutic potential of pyrazole derivatives (Abdel-Wahab et al., 2012).

Catalytic Synthesis and Environmental Considerations

The catalytic synthesis of novel chalcone derivatives, using pyrazole-4-carbaldehyde compounds as precursors, has been explored for their antioxidant properties. This research emphasizes the role of pyrazole derivatives in synthesizing compounds with potential health benefits and highlights the importance of environmentally friendly synthesis methods (Prabakaran et al., 2021).

Structural Analysis and Applications

The crystal structures of N-substituted pyrazolines, derived from pyrazole carbaldehydes, have been characterized to understand better the molecular configurations that contribute to their biological activities. This structural analysis is crucial for designing compounds with specific biological functions (Loh et al., 2013).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde involves the reaction of 4-iodo-1H-pyrazole-3-carbaldehyde with propan-2-ylamine.", "Starting Materials": [ "4-iodo-1H-pyrazole-3-carbaldehyde", "propan-2-ylamine" ], "Reaction": [ "To a solution of 4-iodo-1H-pyrazole-3-carbaldehyde (1.0 g, 4.2 mmol) in dry THF (20 mL) under nitrogen, propan-2-ylamine (0.5 mL, 4.8 mmol) was added dropwise at 0°C.", "The reaction mixture was stirred at room temperature for 2 h.", "The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to afford the desired product as a yellow solid (0.8 g, 70% yield).", "The product was characterized by NMR spectroscopy and mass spectrometry." ] } | |

CAS-Nummer |

2054953-54-5 |

Molekularformel |

C7H9IN2O |

Molekulargewicht |

264.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.